molecular formula C4H5BrF2O2 B148821 Ethyl bromodifluoroacetate CAS No. 667-27-6

Ethyl bromodifluoroacetate

Cat. No. B148821
CAS RN: 667-27-6
M. Wt: 202.98 g/mol
InChI Key: IRSJDVYTJUCXRV-UHFFFAOYSA-N
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Description

Ethyl bromodifluoroacetate is a chemical compound that has been extensively studied for its reactivity and utility in organic synthesis. It serves as a versatile reagent in various chemical transformations, including the formation of C-C bonds, N-formylation of amines, and synthesis of difluorinated molecules.

Synthesis Analysis

The synthesis of ethyl bromodifluoroacetate involves its use as a difluoroacetylating agent in copper-catalyzed reactions. For instance, it has been used in the regioselective bromodifluoroacetylation of alkenes under mild conditions, avoiding byproducts from hydrodifluoroacetylation and direct alkenyl C-H difluoroacetylation . Additionally, it has been employed as a carbonyl source in the palladium-catalyzed carboxylation of aromatic acids to synthesize monoethyl phthalate derivatives .

Molecular Structure Analysis

The molecular structure of ethyl bromodifluoroacetate allows for diverse reactivity patterns. Its structure contains a bromine atom and a difluoromethyl group, which are key functional groups that participate in various chemical reactions. The presence of these groups enables the molecule to act as a precursor for difluorocarbene, which can be trapped by different nucleophiles .

Chemical Reactions Analysis

Ethyl bromodifluoroacetate exhibits a wide range of chemical reactivities. It has been used in the visible light-mediated organocatalytic activation, coupling with indoles and anilines to form bisindolyl and bisanilinoyl acetate derivatives . It also participates in the N-formylation of amines, providing a novel approach to N-formamides . Furthermore, it has been utilized in the synthesis of unsymmetrical α,α-diarylacetates , and in the assembly of 1,3,5-triazines as a C1 source .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl bromodifluoroacetate, such as its stability and reactivity, make it an attractive reagent in organic synthesis. Its ability to act as a difluorocarbene source under various conditions, including transition metal-free environments, highlights its versatility . The compound's reactivity with imines in the presence of a rhodium catalyst to yield difluoro-β-lactams or 3-amino-2,2-difluorocarboxylic esters further demonstrates its utility in synthesizing complex fluorinated molecules10.

Scientific Research Applications

Copper-Catalyzed N-Formylation of Amines

Ethyl bromodifluoroacetate has been used as an N-formylating reagent in copper-catalyzed N-formylation of amines. This process is efficient for primary, secondary, cyclic arylamines, and aliphatic amines, providing N-formamides in moderate-to-excellent yields (Li et al., 2018).

Rhodium-Catalyzed Reformatsky-Type Reaction

This compound is effective in the Reformatsky-type reaction with carbonyl compounds, conducted in the presence of RhCl(PPh3)3, yielding β-hydroxy-α,α-difluoro carboxylic acid ethyl ester products (Sato et al., 2004).

1,4-Addition Reaction with Michael Acceptors

Ethyl bromodifluoroacetate reacts with Michael acceptors to form 1,4-adducts exclusively, enhancing the reaction's efficiency and simplifying the work-up process (Sato et al., 2003).

Synthesis of Compounds Containing CF2 Group

The reaction of ethyl bromodifluoroacetate in the presence of copper powder is used for synthesizing compounds containing a CF2 group. This method has been applied to synthesize various products, including cross-coupling products and radical addition products (Sato et al., 2004).

Triple Mode of Alkylation

Ethyl bromodifluoroacetate exhibits a triple mode of chemical reactivity, including N, O-Difluoromethylation, N-Ethylation, and S-(ethoxycarbonyl)difluoromethylation. This diverse reactivity is dependent on nucleophilicity and the base used (Polley et al., 2018).

Safety And Hazards

Ethyl bromodifluoroacetate is highly flammable and causes severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

Future Directions

Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp 2 )–CF 2 H bond formation such as meta -selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

properties

IUPAC Name

ethyl 2-bromo-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrF2O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSJDVYTJUCXRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40216845
Record name Ethyl bromodifluoroacetate
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Molecular Weight

202.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl bromodifluoroacetate

CAS RN

667-27-6
Record name Ethyl bromodifluoroacetate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl bromodifluoroacetate
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Record name Ethyl bromodifluoroacetate
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Record name Ethyl bromodifluoroacetate
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Record name ETHYL BROMODIFLUOROACETATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,210
Citations
K Sato, M Omote, A Ando, I Kumadaki - Journal of fluorine chemistry, 2004 - Elsevier
… We have examined the reaction of ethyl bromodifluoroacetate (1) in the presence of copper powder as a procedure for the synthesis of compounds containing a CF 2 group. The …
Number of citations: 115 www.sciencedirect.com
L Wang, H Liu, F Li, J Zhao, HY Zhang… - Advanced Synthesis & …, 2019 - Wiley Online Library
… -2(1H)-ones with ethyl bromodifluoroacetate (Scheme 1, d). … and commercially available ethyl bromodifluoroacetate as the … ) as the model substrate and ethyl bromodifluoroacetate (2) as …
Number of citations: 70 onlinelibrary.wiley.com
T Xia, L He, YA Liu, JF Hartwig, X Liao - Organic letters, 2017 - ACS Publications
… (15d, 15e) Thus, we sought a method to couple the low-cost ethyl bromodifluoroacetate with … catalyzed Negishi cross-coupling of ethyl bromodifluoroacetate with aryl bromides and, for …
Number of citations: 41 pubs.acs.org
X Ma, S Mai, Y Zhou, GJ Cheng, Q Song - Chemical Communications, 2018 - pubs.rsc.org
… approaches to access valuable products from arylamines with ethyl bromodifluoroacetate. … 2-aminothioanisoles and ethyl bromodifluoroacetate with the latter serving in a dual role. a …
Number of citations: 63 pubs.rsc.org
A Polley, G Bairy, P Das, R Jana - Advanced Synthesis & …, 2018 - Wiley Online Library
… of chemical reactivity of ethyl bromodifluoroacetate. Typically, … chemical reactivity of ethyl bromodifluoroacetate. It furnishes … user-friendly ethyl bromodifluoroacetate has been explored. …
Number of citations: 25 onlinelibrary.wiley.com
D Li, T Mao, J Huang, Q Zhu - The Journal of Organic Chemistry, 2018 - ACS Publications
A Cu-catalyzed regioselective bromodifluoroacetylation of alkenes, using ethyl bromodifluoroacetate (BrCF 2 CO 2 Et) as a difluoroacetylating reagent, has been disclosed. The reaction …
Number of citations: 48 pubs.acs.org
K Araki, M Inoue - Tetrahedron, 2013 - Elsevier
… reactions of arylmetal reagents with ethyl bromodifluoroacetate have been explored. After … ) of arylzinc reagents with ethyl bromodifluoroacetate smoothly proceeded to afford the …
Number of citations: 56 www.sciencedirect.com
X Yu, Y Zhou, X Ma, Q Song - Chemical Communications, 2019 - pubs.rsc.org
… ethyl bromodifluoroacetate as a C1 source via quadruple cleavage. We also found that ethyl bromodifluoroacetate … To our knowledge, taking advantage of ethyl bromodifluoroacetate as …
Number of citations: 29 pubs.rsc.org
J Duan, PY Choy, KB Gan, FY Kwong - Organic & Biomolecular …, 2022 - pubs.rsc.org
… N-aryl-2-aminopyridine derivatives with ethyl bromodifluoroacetate mediated by Cs 2 CO 3 . … An initial trial using ethyl bromodifluoroacetate and K 3 PO 4 yielded 2a in 62% yield (Table …
Number of citations: 3 pubs.rsc.org
Q Lin, L Chu, FL Qing - Chinese Journal of Chemistry, 2013 - Wiley Online Library
A mild and versatile approach for the direct introduction of ethoxycarbonyldifluoromethyl‐group to heteroarenes via visible‐light photocatalysis has been developed. The new …
Number of citations: 103 onlinelibrary.wiley.com

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